1-Naphthyl stearate

Description

Properties

IUPAC Name |

naphthalen-1-yl octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-28(29)30-27-23-19-21-25-20-17-18-22-26(25)27/h17-23H,2-16,24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVDJPQHLSHHMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404885 |

Source

|

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15806-44-7 |

Source

|

| Record name | 1-Naphthalenyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15806-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Naphthyl Stearate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of 1-Naphthyl stearate, a key ester molecule with significant applications in biochemical and pharmaceutical research. Moving beyond a simple data sheet, we will delve into the causality behind its chemical properties, provide field-proven insights into its synthesis and analysis, and offer detailed protocols for its application, particularly in the realm of enzyme kinetics.

Core Molecular Characteristics

1-Naphthyl stearate (also known as alpha-Naphthyl stearate) is an ester formed from the aromatic alcohol 1-naphthol and the saturated fatty acid, stearic acid.[1][2] This combination of a bulky, hydrophobic naphthalene moiety and a long aliphatic chain confers upon the molecule distinct physicochemical properties that are pivotal to its applications.

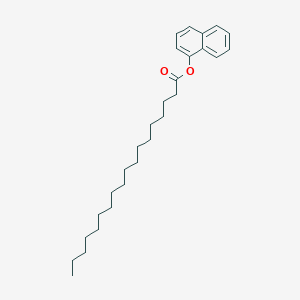

Structural Representation and Core Data

The fundamental structure of 1-Naphthyl stearate is depicted below, highlighting the ester linkage between the naphthyl and stearoyl groups.

Caption: Chemical structure of 1-Naphthyl stearate.

Physicochemical Data Summary

The following table summarizes the key quantitative data for 1-Naphthyl stearate. It is important to note that while some properties are experimentally determined, others are computationally predicted and should be regarded as such.

| Property | Value | Source |

| CAS Number | 15806-44-7 | [1] |

| Molecular Formula | C₂₈H₄₂O₂ | [1][2] |

| Molecular Weight | 410.63 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate (inferred from stearic acid solubility).[4] | |

| XLogP3 | 11.2 | [2] |

Synthesis of 1-Naphthyl Stearate: A Protocol Grounded in Esterification Chemistry

The synthesis of 1-Naphthyl stearate is typically achieved through the esterification of 1-naphthol with stearic acid or its more reactive derivative, stearoyl chloride. The choice of method often depends on the desired yield, purity, and scale of the synthesis.

Method 1: Direct Acid-Catalyzed Esterification

This method involves the direct reaction of 1-naphthol and stearic acid in the presence of a strong acid catalyst.

Caption: Workflow for direct esterification synthesis.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthol (1 equivalent) and stearic acid (1.1 equivalents).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to dissolve the reactants. Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield pure 1-Naphthyl stearate.

Method 2: Acylation with Stearoyl Chloride (Schotten-Baumann Conditions)

This method offers a more reactive pathway, often leading to higher yields and proceeding under milder conditions. It involves the acylation of 1-naphthol with stearoyl chloride in the presence of a base.

Experimental Protocol:

-

Preparation of 1-Naphthoxide: Dissolve 1-naphthol (1 equivalent) in a dilute aqueous solution of sodium hydroxide (e.g., 10% w/v) in an Erlenmeyer flask. This deprotonates the hydroxyl group to form the more nucleophilic sodium 1-naphthoxide.

-

Acylation: Cool the solution in an ice bath with vigorous stirring. Add stearoyl chloride (1 equivalent) dropwise to the cold, stirring solution.

-

Reaction and Precipitation: A precipitate of 1-Naphthyl stearate will form upon the addition of stearoyl chloride. Continue stirring for an additional 15-30 minutes after the addition is complete.

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove any unreacted sodium hydroxide and sodium chloride byproduct. A subsequent wash with a cold, dilute acid solution can further aid in purification.

-

Final Purification: The crude ester is then recrystallized from a suitable solvent, such as ethanol, to obtain the purified 1-Naphthyl stearate.

Analytical Characterization: A Spectroscopic Approach

Due to the lack of publicly available experimental spectra for 1-Naphthyl stearate, this section provides a predictive analysis based on the known spectral properties of its constituent parts: the naphthalene ring and the stearate chain. This serves as a guideline for researchers to verify the successful synthesis of the compound.

Predicted ¹H NMR Spectral Data

-

Aromatic Protons (Naphthalene Ring): A complex multiplet pattern is expected in the range of δ 7.3-8.2 ppm, characteristic of the seven protons on the substituted naphthalene ring.[5]

-

Aliphatic Protons (Stearate Chain):

-

A triplet at approximately δ 2.5-2.6 ppm corresponding to the α-methylene protons (-CH₂-COO-).

-

A multiplet around δ 1.7-1.8 ppm for the β-methylene protons.

-

A large, broad singlet or unresolved multiplet between δ 1.2-1.4 ppm representing the bulk of the methylene protons in the long aliphatic chain.[6]

-

A triplet at approximately δ 0.9 ppm for the terminal methyl group (-CH₃).[6]

-

Predicted ¹³C NMR Spectral Data

-

Carbonyl Carbon: A peak in the range of δ 170-175 ppm is expected for the ester carbonyl carbon.[7]

-

Aromatic Carbons: Multiple peaks between δ 110-150 ppm will correspond to the ten carbons of the naphthalene ring.[8][9]

-

Aliphatic Carbons:

Predicted FT-IR Spectral Data

-

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.[12]

-

C-H Stretches (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the methylene and methyl groups in the stearate chain.[12]

-

C-O Stretch: An absorption in the region of 1150-1250 cm⁻¹ due to the C-O stretching of the ester linkage.

-

Aromatic C-H and C=C Stretches: Weaker absorptions above 3000 cm⁻¹ for aromatic C-H stretching and in the 1450-1600 cm⁻¹ region for aromatic C=C double bond stretching.

Predicted Mass Spectrometry Data

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 410.63 would be expected. Common fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the naphthyl group and the stearoyl cation or fragments arising from rearrangements.

Reactivity and Applications in Drug Development and Research

The chemical properties of 1-Naphthyl stearate make it a valuable tool in various research contexts, particularly in enzymology.

Hydrolysis: The Key to its Utility

The ester linkage in 1-Naphthyl stearate is susceptible to hydrolysis, both chemically (acid or base-catalyzed) and enzymatically.[13] This hydrolysis cleaves the molecule into its constituent parts: 1-naphthol and stearic acid.

Caption: Enzymatic hydrolysis of 1-Naphthyl stearate.

Application in Lipase Assays

The enzymatic hydrolysis of 1-Naphthyl stearate is the foundation of its use as a chromogenic substrate for detecting lipase activity.[14] The liberated 1-naphthol can react with a diazonium salt, such as Fast Blue B, to produce a colored azo dye.[15] The intensity of the color is directly proportional to the amount of 1-naphthol released, and thus to the activity of the lipase enzyme. This principle is widely used in high-throughput screening for lipase inhibitors, which is of significant interest in drug development for conditions like obesity and hyperlipidemia.

Protocol for a Microtiter Plate-Based Lipase Activity Assay:

-

Substrate Solution Preparation: Prepare a stock solution of 1-Naphthyl stearate in a suitable organic solvent (e.g., dimethyl sulfoxide, DMSO).

-

Reaction Buffer Preparation: Prepare a suitable buffer for the lipase being assayed (e.g., phosphate or Tris buffer at the optimal pH for the enzyme).

-

Enzyme Solution Preparation: Prepare a solution of the lipase in the reaction buffer.

-

Assay Setup (in a 96-well plate):

-

Add the reaction buffer to each well.

-

Add the substrate solution to each well.

-

To initiate the reaction, add the enzyme solution to the wells. For control wells, add buffer instead of the enzyme solution.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

-

Color Development: Stop the reaction and induce color formation by adding a solution of a diazonium salt (e.g., Fast Blue B salt) to each well.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength for the resulting azo dye using a microplate reader.

-

Data Analysis: The lipase activity can be calculated from the change in absorbance over time, after subtracting the background absorbance from the control wells.

Conclusion

1-Naphthyl stearate is a molecule of significant utility in the scientific community, particularly for those involved in enzyme kinetics and drug discovery. Its chemical properties, rooted in its unique structure, allow for its application as a reliable substrate in colorimetric assays. A thorough understanding of its synthesis and analytical characterization is crucial for its effective use in research and development. The protocols and predictive data presented in this guide are intended to empower researchers to confidently synthesize, characterize, and apply 1-Naphthyl stearate in their work.

References

-

Organic Syntheses. (n.d.). Stearone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000827). Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthyl stearate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000827). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0000827). Retrieved from [Link]

-

AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

-

PMC. (n.d.). Molecular characterization of transesterification activity of novel lipase family I.1. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of stearic acid powder (curve a) and thin films on the mesh surface (curve b). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Stearic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthyl stearate. Retrieved from [Link]

-

ScienceAsia. (n.d.). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Large-Scale Synthesis of (1-Naphthyl)Acetylene. Retrieved from [Link]

- Google Patents. (n.d.). Enzymatic ester hydrolysis.

- Google Patents. (n.d.). The preparation method of stearate.

-

Organic Syntheses. (n.d.). ethyl 1-naphthylacetate. Retrieved from [Link]

-

PubMed. (n.d.). Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. Retrieved from [Link]

-

UvA-DARE. (n.d.). An infrared spectroscopic study of the nature of zinc carboxylates in oil paintings. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). An esterification method for determination of lipase activity. Retrieved from [Link]

-

SciSpace. (n.d.). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Retrieved from [Link]

-

NIH. (2014, November 12). Development of a microtiter plate-based assay for the detection of lipase-catalyzed transesterifications in organic solvents. Retrieved from [Link]

-

NIST WebBook. (n.d.). Stearic acid, TMS derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of lipase with a-naphthyl acetate and the subsequent formation.... Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of characteristic petroleum fractions (naphtha straight-run, diesel, distillate vacuum, residue atm). Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of alpha-naphthyl palmitate by lipase. An active lipase or.... Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Naphthalenecarboxaldehyde. Retrieved from [Link]

-

MassBank. (2009, August 7). MSBNK-Metabolon-MT000015 - MassBank. Retrieved from [Link]

-

NIST WebBook. (n.d.). Stearic acid, aluminum salt. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Naphthyl stearate | C28H42O2 | CID 4613271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ALPHA-NAPHTHYL STEARATE CAS#: 15806-44-7 [amp.chemicalbook.com]

- 4. scienceasia.org [scienceasia.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]

- 6. aocs.org [aocs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000827) [hmdb.ca]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0000827) [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. Buy 2-Naphthyl stearate | 6343-74-4 [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Naphthyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-Naphthyl stearate (also known as naphthalen-1-yl octadecanoate). As a long-chain fatty acid ester of 1-naphthol, this compound holds significant value in various research and development applications, notably as a chromogenic and fluorogenic substrate for the detection and quantification of esterase and lipase activity. Furthermore, its amphiphilic nature suggests potential applications in the formulation of advanced drug delivery systems. This document details multiple synthetic routes, including acid-catalyzed esterification, acylation with stearoyl chloride, and enzymatic synthesis, providing step-by-step protocols and the underlying chemical principles. A thorough guide to the characterization of 1-Naphthyl stearate using modern analytical techniques is also presented, though specific experimental spectral data is not widely available in public literature. This guide aims to equip researchers with the necessary knowledge to successfully synthesize and validate this important chemical probe.

Introduction

1-Naphthyl stearate (CAS Number: 15806-44-7) is an ester formed from the reaction of 1-naphthol and stearic acid.[1] Its molecular structure combines the bulky, hydrophobic naphthyl group with a long, saturated C18 fatty acid chain, resulting in a highly lipophilic molecule. The primary scientific interest in 1-Naphthyl stearate and similar naphthyl esters lies in their utility as substrates for hydrolytic enzymes.[2] Enzymatic cleavage of the ester bond releases 1-naphthol, a compound that can be readily detected and quantified. Upon its release, 1-naphthol can react with a diazonium salt to produce a colored azo dye, providing a colorimetric method for assaying enzyme activity.[2] This makes 1-Naphthyl stearate a valuable tool in biochemistry and diagnostics for studying enzymes such as carboxylesterases and lipases.

Beyond its role as an enzyme substrate, the physicochemical properties of 1-Naphthyl stearate, particularly its high lipophilicity, make it a candidate for applications in drug delivery. Long-chain fatty acid esters are known to be incorporated into lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs), to enhance the encapsulation and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[3][4]

This guide will provide a detailed exploration of the synthesis and characterization of 1-Naphthyl stearate, offering practical insights for its preparation and analysis in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Naphthyl stearate is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental conditions.

| Property | Value | Source |

| IUPAC Name | naphthalen-1-yl octadecanoate | PubChem[1] |

| Synonyms | 1-Naphthyl stearate, alpha-Naphthyl stearate | PubChem[1] |

| CAS Number | 15806-44-7 | PubChem[1] |

| Molecular Formula | C₂₈H₄₂O₂ | PubChem[1] |

| Molecular Weight | 410.63 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | G-Biosciences[2] |

| Storage Temperature | 2-8°C | ChemicalBook[5] |

Synthesis of 1-Naphthyl Stearate

The synthesis of 1-Naphthyl stearate can be achieved through several established esterification methods. The choice of method will depend on the available starting materials, desired purity, and scale of the reaction.

Method 1: Acylation of 1-Naphthol with Stearoyl Chloride

This is a highly efficient method that involves the reaction of 1-naphthol with stearoyl chloride, the acid chloride derivative of stearic acid. The high reactivity of the acyl chloride drives the reaction to completion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Materials:

-

1-Naphthol

-

Stearoyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane or ethanol for recrystallization

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthol (1.0 equivalent) in anhydrous DCM.

-

Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution and stir.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of stearoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-Naphthyl stearate by recrystallization from a suitable solvent such as hexane or ethanol.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Stearoyl chloride is highly reactive towards water, which would lead to the formation of stearic acid and reduce the yield of the desired ester.[6]

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Base: Pyridine or triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Recrystallization: This purification technique is effective for obtaining high-purity crystalline solids.

Method 2: Fischer-Speier Esterification

This classic method involves the direct reaction of stearic acid with 1-naphthol in the presence of a strong acid catalyst.[7] The reaction is reversible, so to drive it towards the formation of the ester, it is necessary to either use an excess of one of the reactants or remove the water formed during the reaction.

Materials:

-

Stearic acid

-

1-Naphthol

-

Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)

-

Toluene or other suitable solvent for azeotropic removal of water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethanol or hexane for recrystallization

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine stearic acid (1.0 equivalent), 1-naphthol (1.2 equivalents), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%).

-

Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the reaction is complete (typically several hours).

-

Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Wash the organic solution with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization.

Causality behind Experimental Choices:

-

Acid Catalyst: Protonates the carbonyl oxygen of stearic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1-naphthol.[7]

-

Dean-Stark Apparatus: Efficiently removes water from the reaction mixture, shifting the equilibrium towards the products according to Le Châtelier's principle.[7]

-

Sodium Bicarbonate Wash: Neutralizes the acidic catalyst and any unreacted stearic acid.

Method 3: Lipase-Catalyzed Synthesis

Enzymatic synthesis using lipases offers a milder and more environmentally friendly alternative to chemical methods.[8] Lipases can catalyze esterification reactions in non-aqueous or low-water environments. Immobilized lipases are often used for ease of separation and reuse.

Materials:

-

Stearic acid

-

1-Naphthol

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., hexane, toluene, or a solvent-free system)

-

Molecular sieves (optional, to remove water)

Procedure:

-

In a reaction vessel, combine stearic acid (1.0 equivalent) and 1-naphthol (1.0 equivalent) in the chosen solvent. For a solvent-free system, the reactants are melted together.

-

Add the immobilized lipase (typically 5-10% by weight of the substrates).

-

If using a solvent, add activated molecular sieves to adsorb the water produced during the reaction.

-

Incubate the mixture at a suitable temperature (e.g., 40-60 °C) with constant stirring for 24-72 hours.

-

Monitor the reaction progress by analyzing aliquots using TLC or HPLC.

-

Once the desired conversion is achieved, separate the immobilized lipase by filtration.

-

Evaporate the solvent (if used) and purify the crude product by recrystallization.

Causality behind Experimental Choices:

-

Lipase: Provides a highly selective and efficient catalyst that operates under mild conditions, minimizing side reactions.[8]

-

Non-aqueous/Low-water environment: Shifts the thermodynamic equilibrium of the lipase-catalyzed reaction from hydrolysis to ester synthesis.[9]

-

Immobilized Enzyme: Simplifies catalyst removal and allows for its recycling, improving the cost-effectiveness of the process.

Characterization of 1-Naphthyl Stearate

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Naphthyl stearate is expected to show characteristic signals for both the naphthyl and stearate moieties.

-

Naphthyl Protons: A complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.5 ppm, corresponding to the seven protons of the naphthalene ring system.

-

Stearate Protons:

-

A triplet at approximately δ 2.4-2.6 ppm for the two protons on the α-carbon to the carbonyl group (-CH₂-COO-).

-

A multiplet around δ 1.6-1.8 ppm for the two protons on the β-carbon (-CH₂-CH₂-COO-).

-

A large, broad signal between δ 1.2 and 1.4 ppm for the numerous methylene protons (-CH₂-) in the long alkyl chain.

-

A triplet at approximately δ 0.9 ppm for the terminal methyl group (-CH₃).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm, for the ester carbonyl carbon.

-

Naphthyl Carbons: A series of signals in the aromatic region (δ 110-150 ppm) corresponding to the ten carbons of the naphthalene ring. The carbon attached to the ester oxygen will be the most downfield of these.

-

Stearate Carbons:

-

A signal for the α-carbon to the carbonyl group at approximately δ 34-36 ppm.

-

A series of signals for the methylene carbons of the alkyl chain between δ 22 and 32 ppm.

-

A signal for the terminal methyl carbon at around δ 14 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-Naphthyl stearate will be dominated by the characteristic absorption bands of the ester functional group and the hydrocarbon chain.

-

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl stretch.

-

C-O Stretch: A strong absorption band in the range of 1150-1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.

-

C-H Stretches: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850 and 2920 cm⁻¹) are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long methylene chain of the stearate moiety.

-

Aromatic C=C Stretches: Several weaker absorptions in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the naphthalene ring.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted naphthalene ring will appear in the fingerprint region below 900 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of 1-Naphthyl stearate.

-

Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (410.63 g/mol ).[1] This peak may be weak due to the lability of the ester bond.

-

Fragmentation Pattern: The fragmentation is likely to be dominated by cleavage of the ester bond. Key fragments would include:

-

A peak at m/z 144 corresponding to the naphthoxy radical cation ([C₁₀H₈O]⁺).

-

A peak at m/z 267 corresponding to the stearoyl cation ([C₁₇H₃₅CO]⁺).

-

A series of peaks corresponding to the loss of alkyl fragments from the stearate chain.

-

Applications

Chromogenic and Fluorogenic Substrate for Enzyme Assays

The primary application of 1-Naphthyl stearate is as a substrate for the detection and quantification of lipase and esterase activity.[2] In these assays, the enzyme hydrolyzes the ester bond of 1-Naphthyl stearate, releasing 1-naphthol.

Colorimetric Assay: The liberated 1-naphthol can be coupled with a diazonium salt, such as Fast Blue B salt, to form a colored azo dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of 1-naphthol released and thus to the enzyme's activity.

Fluorometric Assay: 1-Naphthol is also a fluorescent molecule. Its release can be monitored using a fluorometer, providing a highly sensitive method for detecting enzyme activity.

Drug Delivery Systems

The lipophilic nature of the stearate chain makes 1-Naphthyl stearate and similar compounds potentially useful in the formulation of lipid-based drug delivery systems. Stearate esters can be incorporated into the lipid matrix of nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), to encapsulate and deliver hydrophobic drugs.[3][4] The long alkyl chain can enhance the stability of the lipid bilayer and control the release of the encapsulated drug. While 1-Naphthyl stearate itself is not a common excipient, the principles of using long-chain fatty acid esters in drug delivery are well-established.

Conclusion

1-Naphthyl stearate is a valuable chemical tool with important applications in enzyme kinetics and potential for use in drug delivery research. This guide has provided a comprehensive overview of its synthesis via multiple routes, each with its own advantages and considerations. While detailed experimental characterization data is not widely published, this document has outlined the expected analytical results based on the compound's structure, providing a framework for researchers to validate their synthetic products. The methodologies and principles discussed herein should enable researchers to confidently synthesize and characterize 1-Naphthyl stearate for their specific research needs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4613271, 1-Naphthyl stearate. Retrieved from [Link].

-

Georgi, M., & Müller, R. H. (2011). Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems. Pharmaceutics, 3(2), 275–295. [Link]

-

G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Stearoyl Chloride in Pharmaceutical Synthesis.

- BenchChem. (2025). The Core Mechanism of 1-Naphthoyl Chloride in Acylation Reactions: An In-Depth Technical Guide.

-

ResearchGate. (2016). Reaction of lipase with a-naphthyl acetate and the subsequent formation of the purple color with Fast Blue B. Retrieved from [Link]

-

Deng, L., et al. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Molecules, 28(2), 833. [Link]

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

- Madan, J., et al. (2016). Cytotoxicity Enhancement of Paclitaxel by Loading on Stearate-g-dextran Micelles on Breast Cancer Cell Line MCF-7. Iranian journal of pharmaceutical research : IJPR, 15(4), 815–826.

-

Gunstone, F. D. (n.d.). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000827). Retrieved from [Link]

-

NIST. (n.d.). Stearic acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

Hasan, F., Shah, A. A., & Hameed, A. (2009). Lipase catalyzed ester synthesis for food processing industries. Brazilian Journal of Microbiology, 40(2), 223–233. [Link]

- CEM Corporation. (n.d.). Esterification Experiment.

-

Panteghini, M., et al. (1990). A new colorimetric method for the determination of lipase activity in serum. Journal of clinical laboratory analysis, 4(3), 177–182. [Link]

-

Zhang, L., et al. (2018). Effects of sucrose ester structures on liposome-mediated gene delivery. Acta biomaterialia, 71, 216–226. [Link]

-

Zorn, H., & Gierschner, K. (2002). Lipase-catalyzed synthesis of fatty acid esters of 1-naphthol. Zeitschrift für Naturforschung C, 57(11-12), 1032–1036. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80657, 2-Naphthyl stearate. Retrieved from [Link].

- Gadsden, P. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000827). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0000827). Retrieved from [Link]

-

NIST. (n.d.). Naphthalene. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenol. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]

- Sharma, S., et al. (2001). Lipase catalyzed synthesis of esters from fatty acids and glycerol. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(12), 1117–1120.

-

Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Retrieved from [Link]

-

Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145–160. [Link]

Sources

- 1. 1-Naphthyl stearate | C28H42O2 | CID 4613271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0185801) [np-mrd.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000827) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. P. aeruginosa Metabolome Database: Octadecanoate (N-C18:0) (PAMDB001745) [pseudomonas.umaryland.edu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Functional Analysis of Lipolytic Enzymes in Proteomics: From Classical Substrates to Modern Probes

Prepared by: Senior Application Scientist

Executive Summary

The study of enzyme activity within the complex landscape of the proteome is a cornerstone of functional proteomics, offering insights crucial for drug discovery and biomarker identification. While classical biochemical assays utilizing chromogenic substrates such as 1-Naphthyl stearate have been foundational in measuring the activity of specific enzymes like lipases and esterases, they fall short of the demands of modern, large-scale proteomic investigations. This technical guide will first clarify the role and limitations of traditional substrates and then provide an in-depth exploration of the contemporary gold standard for this research: Activity-Based Protein Profiling (ABPP) . We will delve into the principles, protocols, and data analysis workflows of ABPP, specifically as it applies to the lipase/esterase superfamily, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this powerful technology.

The Classical Approach: Understanding Enzyme Activity with Substrates like 1-Naphthyl Stearate

For decades, the quantification of enzyme activity has relied on the use of specific substrates that, when acted upon by an enzyme, produce a detectable signal. 1-Naphthyl stearate is a classic example of such a substrate, primarily used for the detection of lipase and esterase activity.

Mechanism of Action

The principle behind the use of 1-Naphthyl stearate is straightforward. A lipase or esterase will hydrolyze the ester bond in 1-Naphthyl stearate, releasing stearic acid and 1-naphthol (also known as α-naphthol).[1] This 1-naphthol product can then be coupled with a diazonium salt, such as Fast Blue B, to form a colored azo dye.[2] The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the enzymatic activity in the sample.[1] This method has been widely used for both quantitative analysis in solution and for in-gel activity staining.[1][3]

Limitations in the Context of Proteomics

While effective for measuring the bulk activity of a specific enzyme class, this substrate-based approach has significant limitations for proteomics research:

-

Lack of Identification: The assay measures total activity but does not identify which specific enzyme or enzymes in a complex proteome are responsible for this activity.

-

No Covalent Labeling: As a substrate, 1-Naphthyl stearate is consumed in the reaction. It does not form a stable, covalent bond with the enzyme, making it impossible to enrich and identify the active enzymes using techniques like mass spectrometry.

-

Limited Scope: This method is not amenable to high-throughput, global profiling of enzyme activities across the entire proteome.

The following table summarizes the key differences between traditional substrate assays and the modern ABPP approach:

| Feature | Traditional Substrate Assay (e.g., 1-Naphthyl stearate) | Activity-Based Protein Profiling (ABPP) |

| Principle | Measures the rate of product formation from a substrate. | Uses a reactive probe to covalently label the active site of an enzyme. |

| Output | A quantitative measure of total enzyme activity. | Identification and quantification of specific active enzymes in a complex mixture. |

| Enzyme Identification | No direct identification of the enzyme(s) responsible for the activity. | Direct identification of labeled enzymes by mass spectrometry. |

| Throughput | Low-throughput, typically one enzyme class at a time. | High-throughput, can profile entire enzyme families simultaneously. |

| Application | Biochemical assays, in-gel staining. | Functional proteomics, drug discovery, biomarker identification. |

Due to these limitations, the field has moved towards more powerful techniques for the functional analysis of enzymes in a proteomic context.

The Modern Approach: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that enables the direct measurement of the functional state of enzymes within a complex proteome.[4][5] Unlike traditional proteomics which measures protein abundance, ABPP provides a direct readout of enzyme activity, allowing for the differentiation between active and inactive enzyme populations.[6]

Core Principles of ABPP

ABPP utilizes Activity-Based Probes (ABPs) , which are small-molecule probes designed to covalently bind to the active site of a specific class of enzymes.[4][5] This covalent labeling event is dependent on the catalytic activity of the enzyme, meaning that only active enzymes will be tagged by the probe.

An ABP typically consists of three key components:

-

A Reactive Group (or "Warhead"): This is an electrophilic group that forms a covalent bond with a nucleophilic residue in the enzyme's active site. For serine hydrolases, the class that includes lipases and esterases, a common and effective warhead is the fluorophosphonate (FP) group.[4]

-

A Linker/Binding Group: This component connects the warhead to the reporter tag and can be modified to improve the probe's selectivity for a particular subclass of enzymes.

-

A Reporter Tag: This is a functional group that allows for the detection and/or enrichment of the probe-labeled enzymes. Common reporter tags include fluorophores (for in-gel visualization) and affinity handles like biotin (for enrichment).

The general structure of an activity-based probe is illustrated in the diagram below:

Figure 1: General structure of an Activity-Based Probe (ABP).

The ABPP Workflow for Lipase/Esterase Profiling

The application of ABPP to profile the activity of lipases and esterases (which are predominantly serine hydrolases) in a biological sample follows a well-defined workflow. This workflow enables the identification and quantification of active enzymes, providing a snapshot of the functional state of the proteome.

The diagram below outlines the key steps in a typical ABPP experiment for lipase/esterase profiling:

Figure 2: A typical workflow for an Activity-Based Protein Profiling (ABPP) experiment.

Detailed Experimental Protocol: ABPP for Lipase/Esterase Profiling using a Biotinylated FP Probe

This protocol provides a step-by-step guide for the profiling of active serine hydrolases (including lipases and esterases) from a cell lysate using a fluorophosphonate probe equipped with a biotin reporter tag (FP-Biotin).

Materials and Reagents

-

Cell culture or tissue sample

-

Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

FP-Biotin probe (stock solution in DMSO)

-

Streptavidin-agarose beads

-

Wash Buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Ammonium bicarbonate solution

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

Step-by-Step Methodology

-

Sample Preparation (Cell Lysate)

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes with gentle agitation.

-

Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Probe Labeling

-

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer.

-

Add the FP-Biotin probe to the lysate to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature. This step allows the probe to covalently label the active serine hydrolases.

-

-

Affinity Enrichment of Labeled Enzymes

-

Pre-wash streptavidin-agarose beads with Lysis Buffer.

-

Add the pre-washed streptavidin beads to the labeled lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:

-

2x with PBS + 0.5% SDS

-

2x with PBS + 1 M urea

-

3x with PBS

-

-

-

On-Bead Digestion

-

Resuspend the washed beads in ammonium bicarbonate solution.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking. This will digest the enriched proteins into peptides.

-

-

Peptide Cleanup and Mass Spectrometry Analysis

-

Pellet the beads and collect the supernatant containing the peptides.

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis

-

Use a database search engine (e.g., MaxQuant, Sequest) to identify the peptides and proteins from the raw mass spectrometry data.

-

The identified proteins represent the active serine hydrolases that were present in the original sample.

-

For quantitative comparisons between different samples, isotopic labeling techniques (e.g., SILAC, TMT) can be integrated into the ABPP workflow.

-

Conclusion and Future Outlook

While traditional substrates like 1-Naphthyl stearate remain useful for specific, targeted enzyme activity assays, they are not suited for the broader, discovery-driven goals of modern proteomics. Activity-Based Protein Profiling has emerged as an indispensable tool for the functional characterization of enzyme families directly in their native biological context.[7][8] For researchers in drug development and academic science, ABPP provides a powerful platform to identify novel drug targets, discover biomarkers, and understand the complex regulation of enzymatic pathways in health and disease.[4][5] The continued development of novel and more selective activity-based probes will further enhance our ability to dissect the functional proteome with ever-increasing precision.

References

-

Functional proteomic analysis of lipases and esterases in cultured human adipocytes. (2010). PubMed. [Link]

-

Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. PMC. [Link]

-

The principle of activity-based proteomics of lipases. ResearchGate. [Link]

-

Functional proteomic analysis of rice bran esterases/lipases and characterization of a novel recombinant esterase. (2011). PubMed. [Link]

-

Functional Proteomic Analysis of Lipases and Esterases in Cultured Human Adipocytes | Request PDF. ResearchGate. [Link]

-

Activity-based profiling of lipases in living cells. (2009). PubMed. [Link]

-

Far-Red Fluorogenic Probes for Esterase and Lipase Detection. (2014). PMC. [Link]

-

Activity-Based Protein Profiling Probe for the Detection of Enzymes Catalyzing Polysorbate Degradation | Request PDF. ResearchGate. [Link]

-

A rapid spectrophotometric method for the determination of esterase activity. PubMed. [Link]

-

Far-Red Fluorogenic Probes for Esterase and Lipase Detection. ResearchGate. [Link]

-

Molecular characterization of transesterification activity of novel lipase family I.1. PMC. [Link]

-

1-Naphthyl stearate | C28H42O2. PubChem. [Link]

-

Dissecting the High Esterase/Lipase Activity and Probiotic Traits in Lactiplantibacillus plantarum B22: A Genome-Guided Functional Characterization. MDPI. [Link]

-

Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. ACS Publications. [Link]

-

Reaction of lipase with a-naphthyl acetate and the subsequent formation... ResearchGate. [Link]

-

(PDF) Tween 80-induced esterase production by Trichoderma harzianum in submerged fermentation: An esterase activity assay using α-naphthyl acetate as substrate. ResearchGate. [Link]

-

Evaluation of esterases hydrolyzing α-naphthyl acetate as markers for malathion resistance in Culex quinquefasciatus. PubMed. [Link]

Sources

- 1. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular characterization of transesterification activity of novel lipase family I.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity-based profiling of lipases in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional proteomic analysis of lipases and esterases in cultured human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Naphthyl Stearate: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Naphthyl stearate (C₂₈H₄₂O₂), a long-chain fatty acid ester. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that the presented protocols are robust and self-validating. We will delve into its molecular characteristics, synthesis, and key applications in research and pharmaceutical development, grounded in authoritative scientific principles.

Molecular Structure and Physicochemical Properties

1-Naphthyl stearate, also known as naphthalen-1-yl octadecanoate, is an ester formed from the reaction of 1-naphthol and stearic acid.[1][2] Its molecular formula is C₂₈H₄₂O₂ and it has a molecular weight of approximately 410.63 g/mol .[3] The structure is characterized by a bulky, aromatic naphthalene ring linked via an ester bond to a long, saturated aliphatic chain of stearic acid. This amphiphilic nature, combining a hydrophobic stearate tail with a more polar naphthyl headgroup, dictates its physical and chemical properties.

The IUPAC name for this compound is naphthalen-1-yl octadecanoate.[4] It is also known by synonyms such as alpha-Naphthyl Stearate.[3] The CAS number for 1-Naphthyl stearate is 15806-44-7.[3]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₂O₂ | [4] |

| Molecular Weight | 410.6 g/mol | [4] |

| IUPAC Name | naphthalen-1-yl octadecanoate | [4] |

| CAS Number | 15806-44-7 | [3] |

| Appearance | Solid | [5] |

| Storage | Desiccate at 4°C | [5] |

The molecular structure of 1-Naphthyl stearate is visualized in the following diagram:

Caption: Molecular structure of 1-Naphthyl stearate (C₂₈H₄₂O₂).

Synthesis of 1-Naphthyl Stearate

The synthesis of 1-Naphthyl stearate is typically achieved through the esterification of 1-naphthol with stearic acid. Several standard esterification methods can be employed, with the choice of method depending on the desired scale, purity requirements, and the sensitivity of the starting materials.

Steglich Esterification: A Mild and Efficient Approach

For laboratory-scale synthesis where mild reaction conditions are paramount, the Steglich esterification is a highly effective method.[6] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[7]

Reaction Scheme:

Caption: Steglich esterification of 1-naphthol and stearic acid.

Detailed Experimental Protocol: Steglich Esterification

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve stearic acid (1.0 equivalent) and 1-naphthol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous CH₂Cl₂ dropwise. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with dilute hydrochloric acid (to remove excess DMAP), saturated sodium bicarbonate solution (to remove unreacted stearic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-Naphthyl stearate by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

-

Causality and Self-Validation: The Steglich esterification is chosen for its mild conditions, which prevent the degradation of potentially sensitive functional groups. The use of an inert atmosphere prevents side reactions with atmospheric moisture. The progress of the reaction is monitored by TLC, a self-validating step to ensure the consumption of starting materials and the formation of the product. The purification steps are designed to systematically remove unreacted starting materials, byproducts, and the catalyst, ensuring the high purity of the final product.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show characteristic signals for both the aromatic protons of the naphthalene ring and the aliphatic protons of the stearate chain. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), while the long aliphatic chain will show a large, broad signal in the upfield region (δ 0.8-2.5 ppm).

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show signals corresponding to the carbonyl carbon of the ester group (around δ 170-175 ppm), the aromatic carbons of the naphthalene ring (δ 110-150 ppm), and the numerous aliphatic carbons of the stearate chain (δ 14-35 ppm).

Expected FTIR Spectral Data: The FTIR spectrum will be dominated by a strong carbonyl (C=O) stretching band of the ester functional group in the region of 1735-1750 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aliphatic chain (around 2850-2960 cm⁻¹) and aromatic C-H and C=C stretching vibrations from the naphthalene ring.

Applications in Research and Drug Development

1-Naphthyl stearate's unique structure lends itself to several applications in scientific research and pharmaceutical development.

Substrate for Enzyme Assays

Naphthyl esters are widely used as chromogenic or fluorogenic substrates for the determination of esterase and lipase activity.[8] The enzymatic hydrolysis of 1-Naphthyl stearate releases 1-naphthol, which can be detected spectrophotometrically or fluorometrically.

Principle of the Assay:

Caption: Enzymatic hydrolysis of 1-Naphthyl stearate.

Detailed Experimental Protocol: Lipase/Esterase Activity Assay

-

Substrate Preparation: Prepare a stock solution of 1-Naphthyl stearate in a suitable organic solvent (e.g., dimethyl sulfoxide or ethanol).

-

Reaction Buffer: Prepare a buffer solution appropriate for the enzyme being assayed (e.g., phosphate buffer or Tris-HCl buffer) at the optimal pH for enzyme activity.

-

Assay Mixture: In a microplate well or a cuvette, combine the reaction buffer, the 1-Naphthyl stearate substrate solution (diluted to the final desired concentration), and any necessary co-factors.

-

Enzyme Addition: Initiate the reaction by adding the enzyme solution to the assay mixture.

-

Detection:

-

Spectrophotometric Detection: The released 1-naphthol can be coupled with a diazonium salt (e.g., Fast Blue RR salt) to form a colored azo dye, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 510 nm).[8]

-

Fluorometric Detection: 1-naphthol is fluorescent, and its release can be monitored by measuring the increase in fluorescence at its characteristic excitation and emission wavelengths.

-

-

Data Analysis: The rate of the reaction is determined by measuring the change in absorbance or fluorescence over time. This rate is proportional to the enzyme activity.

Causality and Self-Validation: The choice of detection method (colorimetric or fluorometric) depends on the required sensitivity of the assay. The use of a standard curve with known concentrations of 1-naphthol is a critical self-validating step to ensure the accurate quantification of the released product. Running appropriate controls (e.g., a reaction without the enzyme) is essential to account for any non-enzymatic hydrolysis of the substrate.

Component of Solid Lipid Nanoparticles (SLNs) for Drug Delivery

Solid lipid nanoparticles (SLNs) are promising drug delivery systems, particularly for poorly water-soluble drugs.[9] They are composed of a solid lipid core stabilized by surfactants.[10] Stearic acid, a component of 1-Naphthyl stearate, is a commonly used lipid in SLN formulations.[9] While specific use of 1-Naphthyl stearate in SLNs is not extensively documented, its amphiphilic nature and the known biocompatibility of its components make it a potential candidate for such formulations.

Workflow for SLN Preparation:

Caption: General workflow for the preparation of solid lipid nanoparticles.

Conceptual Protocol for 1-Naphthyl Stearate-Based SLNs:

-

Lipid Phase Preparation: Melt 1-Naphthyl stearate at a temperature above its melting point. Dissolve the hydrophobic drug to be encapsulated in the molten lipid.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a suitable surfactant (e.g., Tween 80, Poloxamer 188). Heat the aqueous phase to the same temperature as the lipid phase.

-

Emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion.

-

Nanoparticle Formation: Subject the coarse emulsion to ultrasonication to reduce the droplet size to the nanometer range.

-

Solidification: Cool the nanoemulsion to allow the lipid to solidify, forming the solid lipid nanoparticles.

-

Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug release profile.

Causality and Self-Validation: The high-shear homogenization and ultrasonication steps are crucial for achieving a small and uniform particle size, which is a critical parameter for the in vivo performance of SLNs. The choice of surfactant and its concentration is vital for the stability of the nanoparticle dispersion. Characterization of the SLNs provides a self-validating system to ensure that the formulation meets the desired specifications.

Lubricant in Pharmaceutical Formulations

Stearates, such as magnesium stearate and stearic acid, are widely used as lubricants in the manufacturing of pharmaceutical tablets.[11][12] They reduce the friction between the tablet and the die wall during the ejection process, preventing sticking and ensuring the smooth production of tablets.[13] While not as common as magnesium stearate, other fatty acid esters can also serve this function. 1-Naphthyl stearate, with its long stearate chain, has the potential to act as a lubricant in tablet formulations.[4]

Role in Tablet Manufacturing: The hydrophobic stearate tail of the molecule would orient towards the metal surfaces of the tablet press, creating a lubricating film that reduces friction.

Safety Considerations

The safety profile of 1-Naphthyl stearate has not been extensively studied. However, the toxicity of its constituent components, 1-naphthol and stearic acid, can provide some indication. 1-Naphthol can be cytotoxic at high concentrations. Stearic acid is a naturally occurring fatty acid and is generally regarded as safe. Researchers and drug development professionals should handle 1-Naphthyl stearate with appropriate care, using personal protective equipment, and should conduct appropriate toxicity studies before its inclusion in any pharmaceutical formulation.

Conclusion

1-Naphthyl stearate is a versatile molecule with a unique chemical structure that lends itself to various applications in research and pharmaceutical development. Its synthesis can be achieved through established esterification methods, and its utility as an enzyme substrate and a potential component of drug delivery systems makes it a compound of interest for further investigation. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with a focus on providing scientifically sound and practical information for researchers and drug development professionals.

References

-

PubChem. 1-Naphthyl stearate. National Center for Biotechnology Information. [Link]

- Zhong, Q., & Glatz, C. E. (2006). Enzymatic assay method for evaluating the lipase activity in complex extracts from transgenic corn seed. Journal of agricultural and food chemistry, 54(9), 3181–3185.

-

Linear Chemicals. Lipase. [Link]

-

The Royal Society of Chemistry. Protocol for enzyme assays. [Link]

- Figueroa-Valverde, L., et al. (2013). Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry, 25(11), 6133-6136.

-

Journal of Nanotechnology & Nanoscience. View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. [Link]

-

Organic Syntheses. Notes - Organic Syntheses Procedure. [Link]

- Hafeman, N. J., & Widen, J. C. (2020). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Beilstein Journal of Organic Chemistry, 16, 2346-2374.

- Li, T., & Gao, L. (2018). The Effect of Lubricants on Powder Flowability for Pharmaceutical Application. Journal of Pharmaceutical Sciences, 107(1), 138-147.

- Wang, J., Wen, H., & Desai, D. (2010). Lubrication in tablet formulations. European journal of pharmaceutics and biopharmaceutics : official journal of Arbeitsgemeinschaft fur Pharmazeutische Verfahrenstechnik e.V, 75(1), 1–15.

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

MDPI. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. [Link]

-

ResearchGate. FORMULATION AND EVALUATION OF LOADED SOLID LIPID NANOPARTICLES OF ENZALUTAMIDE. [Link]

-

Ankit Pulps and Boards Pvt. Ltd. Why Stearic Acid is Essential for Tablet Lubrication. [Link]

-

Journal of Nanotechnology & Nanoscience. View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. [Link]

-

Pharmaguideline. Role of Lubricants in Tablets. [Link]

-

National Center for Biotechnology Information. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. [Link]

-

Asian Pacific Journal of Health Sciences. Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. [Link]

-

PharmaCores. 4 Crucial Benefits of Pharmaceutical Lubricants in Tablet Manufacturing. [Link]

-

ResearchGate. Preparation and Characterization of Solid Lipid Nanoparticles. [Link]

- Nie, H., et al. (2022).

- Jenning, V., & Gohla, S. H. (2001). Encapsulation of retinoids in solid lipid nanoparticles (SLN).

-

ResearchGate. Analytical Methods for Lipases Activity Determination: A Review. [Link]

-

ResearchGate. Spectrophotometric Analysis of α-and β-Naphthol Mixtures Applying Partial Least-Squares Method. [Link]

- Main, A. R., & Iverson, F. (1966). A rapid spectrophotometric method for the determination of esterase activity. Biochemical Journal, 100(2), 525–530.

-

TU Delft Repository. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. [Link]

-

NIST WebBook. Naphthalene. [Link]

-

The Royal Society of Chemistry. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. [Link]

-

National Center for Biotechnology Information. Defining Substrate Specificities for Lipase and Phospholipase Candidates. [Link]

-

PubMed. Enzymatic assay method for evaluating the lipase activity in complex extracts from transgenic corn seed. [Link]

-

American Pharmaceutical Review. Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]

-

American Pharmaceutical Review. A Raman spectroscopic method to monitor magnesium stearate in blends and tablets. [Link]

-

National Center for Biotechnology Information. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]

-

ResearchGate. (a) FT-IR spectrum of naphthalene measured at 400 C in the heated cell.... [Link]

-

ResearchGate. Lipase–catalyzed Kinetic Resolution of Naproxen. [Link]

-

National Center for Biotechnology Information. ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Buy 2-Naphthyl stearate | 6343-74-4 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 1-Naphthyl stearate | C28H42O2 | CID 4613271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jddtonline.info [jddtonline.info]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Role of Lubricants in Tablets | Pharmaguideline [pharmaguideline.com]

- 13. Pharmaceutical Lubricants:4 Crucial Benefits of Pharmaceutical Lubricants in Tablet Manufacturing [pharmacores.com]

A Technical Guide to 1-Naphthyl Stearate: A Fluorogenic Substrate for Monitoring Enzyme Activity in Biological Systems

Executive Summary

In the landscape of biological research and drug discovery, the precise measurement of enzyme activity is paramount. Fluorescent probes offer unparalleled sensitivity and the ability to monitor reactions in real-time. This guide provides a comprehensive technical overview of 1-naphthyl stearate, a fluorogenic substrate designed for the continuous assay of lipases and esterases. We will delve into the core principles of its mechanism, provide validated, step-by-step protocols for its application, and discuss the critical parameters for robust data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a reliable and sensitive method for quantifying hydrolytic enzyme activity. By explaining the causality behind experimental choices, this guide equips the user not only with a protocol but with the foundational knowledge to adapt and troubleshoot assays for their specific biological systems.

The Foundation: Naphthalene Derivatives as Fluorescent Probes

Fluorescence spectroscopy has become an indispensable tool in the life sciences for its high sensitivity and non-destructive nature.[1] The utility of a fluorescent probe is defined by its photophysical properties, including a high quantum yield (efficiency of photon emission) and excellent photostability.[2] Naphthalene and its derivatives stand out as a superior class of fluorophores due to their rigid, planar aromatic structure and extensive π-electron conjugation.[2][3] These characteristics result in strong fluorescence and a sensitivity to the local microenvironment, making them powerful reporters of molecular events.[2][3]

1-Naphthol, the fluorescent product of 1-naphthyl stearate hydrolysis, is a foundational naphthalene derivative. While its direct use in complex biological systems can be limited, its derivatives have been engineered for superior performance in a multitude of applications.[3][4] The core principle we will explore is the conversion of a non-fluorescent molecule (the substrate) into a highly fluorescent product through enzymatic action, providing a direct and real-time measure of biological activity.

Profile of the Probe: 1-Naphthyl Stearate

1-Naphthyl stearate is an ester formed from the long-chain fatty acid, stearic acid, and 1-naphthol.[5] The stearic acid portion confers hydrophobicity, making the molecule a suitable substrate for lipolytic enzymes that act at lipid-water interfaces, while the naphthyl group serves as the latent fluorophore.

The Principle of Fluorogenic Activation: In its esterified form, 1-naphthyl stearate is essentially non-fluorescent. The electronic configuration of the naphthalene ring is altered by the ester linkage, preventing efficient light emission after excitation. Upon enzymatic cleavage of the ester bond by a lipase or esterase, 1-naphthol is liberated. This product is a highly fluorescent molecule, and its appearance in the reaction medium can be monitored continuously. The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. This "turn-on" mechanism provides a high signal-to-noise ratio, as the signal is generated against a low-fluorescence background.

Table 1: Physicochemical and Photophysical Properties

| Property | 1-Naphthyl Stearate (Substrate) | 1-Naphthol (Product) |

| Molecular Formula | C₂₈H₄₂O₂[5][6] | C₁₀H₈O |

| Molecular Weight | ~410.6 g/mol [5][6] | ~144.17 g/mol |

| Fluorescence | Very Low / Negligible | High |

| Excitation Max (λex) | N/A | ~320 nm |

| Emission Max (λem) | N/A | ~465 nm |

| Appearance | White to off-white solid | White to yellowish crystalline solid[3] |

Note: Exact excitation and emission maxima for 1-naphthol can vary depending on solvent polarity and pH.

Core Application: Real-Time Monitoring of Lipase and Esterase Activity

The primary application of 1-naphthyl stearate is in the sensitive, continuous kinetic assay of enzymes that hydrolyze ester bonds, such as carboxylesterases and lipases.[7][8] This method offers significant advantages over traditional endpoint assays (e.g., titrimetric or colorimetric methods), which only provide a single snapshot of product formation and are often less sensitive.[9]

The Enzymatic Reaction Mechanism

The causality is straightforward: the enzyme recognizes the ester linkage within the hydrophobic substrate. It catalyzes the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, breaking the bond and releasing the two constituent parts.

Caption: Enzymatic cleavage of 1-naphthyl stearate releases the fluorescent reporter, 1-naphthol.

Field-Proven Experimental Protocol: Quantifying Lipase Activity

This section provides a self-validating protocol for determining the specific activity of a lipase preparation using 1-naphthyl stearate. The inclusion of a standard curve for the fluorescent product, 1-naphthol, is a critical step for trustworthiness, allowing for the conversion of arbitrary fluorescence units into absolute product concentration.

Objective

To determine the specific activity (μmol/min/mg) of a lipase sample by continuously monitoring the hydrolysis of 1-naphthyl stearate.

Materials and Reagents

-

Substrate: 1-Naphthyl Stearate (e.g., from Santa Cruz Biotechnology[6])

-

Standard: 1-Naphthol

-

Enzyme: Lipase sample of unknown activity (and appropriate protein concentration determination reagent, e.g., Bradford or BCA)

-

Buffer: 50 mM Tris-HCl, pH 8.0 (or other buffer suitable for the specific enzyme)

-

Solvent: Dimethyl sulfoxide (DMSO) or ethanol for dissolving substrate and standard.

-

Instrumentation: Fluorescence plate reader or spectrofluorometer with temperature control.

-

Consumables: Black, flat-bottom 96-well microplates (for plate reader) or quartz cuvettes (for fluorometer).

Step-by-Step Procedure

Step 1: Preparation of Stock Solutions

-

Expertise: The choice of solvent is critical. 1-naphthyl stearate is hydrophobic and requires an organic solvent for dissolution. DMSO is often preferred as it is miscible with aqueous buffers. The final concentration of DMSO in the assay should be kept low (typically ≤1%) as it can affect enzyme activity.

-

10 mM Substrate Stock: Dissolve 4.11 mg of 1-naphthyl stearate in 1.0 mL of DMSO. Store protected from light at -20°C.

-

1 mM 1-Naphthol Standard Stock: Dissolve 1.44 mg of 1-naphthol in 1.0 mL of DMSO. Store protected from light at -20°C.

-

Enzyme Solution: Prepare a dilution series of your enzyme sample in assay buffer. The optimal concentration is one that yields a linear increase in fluorescence over the desired time course.

-

Step 2: Preparation of 1-Naphthol Standard Curve

-

Trustworthiness: This step is essential to convert relative fluorescence units (RFU) to a molar quantity of product. It validates that the fluorescence signal is linear with concentration in your specific assay buffer and instrument settings.

-

Prepare a series of dilutions of the 1 mM 1-Naphthol stock in assay buffer to achieve final concentrations from 0 µM to 50 µM in the final assay volume (e.g., 200 µL).

-

Add these dilutions to the wells of the microplate.

-